3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide
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Description
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Psychotropic Activity N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and exhibited multiple biological activities. They showed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These compounds' diverse biological activities, combined with their structural characteristics, indicate their potential in various therapeutic applications (Zablotskaya et al., 2013).
Biological Evaluation and Applications
Antidiabetic Activity N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showcased significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. The structure-activity relationships of these compounds were explored, and their potential as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors was investigated, highlighting their therapeutic potential in managing diabetes (Moreno-Díaz et al., 2008).
Antimicrobial and Herbicidal Activity Benzothiazoles, including derivatives similar to the compound , have been utilized as scaffolds for synthesizing various derivatives with potent antimicrobial activity. Additionally, some derivatives have shown effectiveness as herbicides, indicating their utility in agriculture and pharmaceutical industries (Abbas et al., 2014).
Environmental and Analytical Perspectives
Environmental Occurrence and Analysis Studies have highlighted the occurrence of benzothiazoles, benzotriazoles, and benzenesulfonamides, including their derivatives, in various environmental matrices. Analytical methods have been developed for their determination, reflecting the significance of monitoring these compounds due to their potential environmental and health impacts (Herrero et al., 2014).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-14-10-13-16(11-15(14)25-2)26-18(19-13)20-17(21)8-9-27(22,23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKJFLDSBHMQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.